![molecular formula C6H7IN2O2 B1421964 methyl (4-iodo-1H-pyrazol-1-yl)acetate CAS No. 1175275-44-1](/img/structure/B1421964.png)
methyl (4-iodo-1H-pyrazol-1-yl)acetate
Overview
Description
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a chemical compound that is a derivative of pyrazole . Pyrazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms . The compound is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of acetylenic ketones with hydrazine derivatives . The compound “methyl (4-iodo-1H-pyrazol-1-yl)acetate” could potentially be synthesized through similar methods.Molecular Structure Analysis
The molecular structure of “methyl (4-iodo-1H-pyrazol-1-yl)acetate” consists of a pyrazole ring attached to a methyl acetate group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” can undergo various chemical reactions due to the presence of the reactive iodine atom and the acetate group . For instance, it can participate in Suzuki reactions .Physical And Chemical Properties Analysis
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It is soluble in methanol . The compound has a molecular weight of 266.04 .Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives are prominent in pharmaceutical chemistry due to their therapeutic potential. “Methyl (4-iodo-1H-pyrazol-1-yl)acetate” can serve as a precursor in synthesizing various imidazole compounds. These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties .
Development of Anti-Inflammatory Agents
The pyrazole moiety is known for its anti-inflammatory properties. Researchers can use “methyl (4-iodo-1H-pyrazol-1-yl)acetate” to develop new anti-inflammatory agents that can inhibit cyclooxygenase enzymes, potentially leading to novel treatments for inflammatory diseases .
Antifungal Activity
Pyrazole derivatives have been studied for their antifungal activity. The iodine atom in “methyl (4-iodo-1H-pyrazol-1-yl)acetate” can be crucial for the biological activity, making it a valuable compound for developing antifungal agents .
Synthesis of Heterobiaryls
The compound can be used in the indium-mediated synthesis of heterobiaryls. These structures are significant in medicinal chemistry for creating compounds with enhanced pharmacological properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(4-iodopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSDZHLLBZDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-iodo-1H-pyrazol-1-yl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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